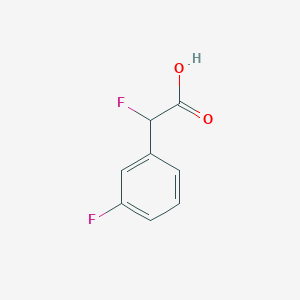

2-Fluoro-2-(3-fluorophenyl)acetic acid

Beschreibung

BenchChem offers high-quality 2-Fluoro-2-(3-fluorophenyl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-2-(3-fluorophenyl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-fluoro-2-(3-fluorophenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O2/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVEQCRKSLKEEOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Solubility and Thermodynamic Analysis of 2-Fluoro-2-(3-fluorophenyl)acetic acid in Organic Solvents: A Methodological Framework

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug discovery, profoundly influencing a compound's metabolic stability, binding affinity, and overall pharmacokinetic profile.[1][2] 2-Fluoro-2-(3-fluorophenyl)acetic acid represents a archetypal fluorinated molecule, featuring fluorine substitution on both the aromatic ring and the α-carbon of the carboxylic acid. A thorough understanding of its solubility in various organic solvents is not merely an academic exercise; it is a critical prerequisite for the design of robust crystallization processes, the development of stable formulations, and the assurance of adequate bioavailability.[3] This guide provides a comprehensive methodological framework for the experimental determination and thermodynamic modeling of the solubility of 2-Fluoro-2-(3-fluorophenyl)acetic acid. We will detail the gold-standard isothermal equilibrium method, outline the analytical quantification via High-Performance Liquid Chromatography (HPLC), and explore the application of thermodynamic models such as the modified Apelblat and van't Hoff equations to transform raw data into actionable thermodynamic insights.

The Foundational Role of Fluorine and the Imperative of Solubility

Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—allow medicinal chemists to meticulously fine-tune molecular behavior.[4] Introducing fluorine can block sites of metabolic degradation, alter the pKa of nearby functional groups to improve cell membrane permeability, and enhance binding affinity to target proteins.[2][5] Consequently, a significant portion of newly approved small-molecule drugs contains at least one fluorine atom.[3]

For any such compound to be viable, its solubility must be rigorously characterized. Thermodynamic equilibrium solubility defines the maximum concentration of a solute that can be dissolved in a solvent at a specific temperature and pressure. This parameter governs the performance of a drug substance at nearly every stage of development. In process chemistry, solubility data dictates the choice of solvents for reaction and crystallization, directly impacting yield and purity. In formulation science, it is fundamental to designing a delivery system that can achieve the desired therapeutic concentration in the body.

This guide uses 2-Fluoro-2-(3-fluorophenyl)acetic acid as a case study to present a universal workflow for acquiring and interpreting this critical data.

Experimental Determination of Equilibrium Solubility: A Validated Protocol

The most reliable method for determining thermodynamic solubility is the isothermal equilibrium or "shake-flask" method.[6][7] This technique ensures that a true equilibrium is reached between the undissolved solid and the saturated solution, providing a definitive solubility value under controlled conditions. The protocol described below is a self-validating system, designed for accuracy and reproducibility.

Detailed Step-by-Step Methodology

Objective: To determine the mole fraction solubility of 2-Fluoro-2-(3-fluorophenyl)acetic acid in selected organic solvents at various temperatures.

Materials:

-

Solute: 2-Fluoro-2-(3-fluorophenyl)acetic acid (>99% purity).

-

Solvents: HPLC-grade or equivalent (e.g., Methanol, Ethyl Acetate, Toluene, Acetone).

-

Equipment: Temperature-controlled orbital shaker, analytical balance, calibrated thermometers, 15 mL glass screw-cap vials, centrifuge, 0.45 µm PTFE syringe filters, HPLC system with UV detector, Class A volumetric flasks and pipettes.

Protocol Steps:

-

Preparation:

-

Add an excess amount of solid 2-Fluoro-2-(3-fluorophenyl)acetic acid to several pre-weighed glass vials. The key is to ensure that a solid phase remains at the end of the experiment, confirming that the solution is saturated.[7]

-

Using a calibrated pipette, add a precise volume (e.g., 5.0 mL) of the chosen organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a calibrated orbital shaker set to a constant temperature (e.g., 298.15 K ± 0.1 K) and agitation speed (e.g., 200 RPM).

-

Allow the mixtures to equilibrate for a sufficient duration. A period of 24 to 72 hours is typically required to ensure that thermodynamic equilibrium is achieved.[7] The system is at equilibrium when the concentration of the solute in the liquid phase no longer changes over time. This can be confirmed by taking measurements at sequential time points (e.g., 24h, 48h, 72h) until the values plateau.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to rest in a temperature-controlled bath at the experimental temperature for at least 30 minutes to let the undissolved solids settle.

-

To separate the saturated liquid phase from the solid, two methods can be used:

-

Centrifugation: Centrifuge the vials at high speed to pellet the solid material.

-

Filtration: Carefully draw the supernatant into a syringe and pass it through a chemically resistant 0.45 µm syringe filter.[8] This step must be performed quickly to avoid temperature fluctuations. It is crucial to discard the initial fraction of the filtrate to saturate any potential binding sites on the filter material, thus preventing underestimation of the solubility.[9]

-

-

-

Sample Preparation for Analysis:

-

Immediately after separation, accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the validated linear range of the analytical method.

-

-

Quantification by RP-HPLC-UV:

-

Analyze the diluted samples using a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.[10][11]

-

Method Validation: The HPLC method must be validated for linearity, accuracy, and precision. A calibration curve should be generated using at least five standard solutions of known concentration. The correlation coefficient (R²) of the curve should be >0.999.[10]

-

Calculate the concentration of the saturated solution based on the calibration curve, accounting for the dilution factor.

-

-

Data Calculation:

-

Convert the concentration from mass/volume (e.g., mg/mL) to mole fraction (x), which is the standard unit for thermodynamic analysis.

-

Experimental Workflow Diagram

The following diagram outlines the logical flow of the shake-flask solubility determination protocol.

Caption: Workflow for experimental solubility determination.

Data Presentation and Illustrative Results

Solubility data is most effectively presented in a tabular format, allowing for clear comparison across different solvents and temperatures. While experimental data for 2-Fluoro-2-(3-fluorophenyl)acetic acid is not publicly available, Table 1 provides an illustrative example of how such results would be structured. The choice of solvents—methanol (polar protic), ethyl acetate (polar aprotic), and toluene (non-polar)—covers a range of polarities relevant to pharmaceutical processing.

Table 1: Illustrative Mole Fraction Solubility (x) of 2-Fluoro-2-(3-fluorophenyl)acetic acid in Various Organic Solvents at Temperatures (T) from 293.15 K to 313.15 K.

| Temperature (T / K) | Methanol (x) | Ethyl Acetate (x) | Toluene (x) |

| 293.15 | 0.1582 | 0.0955 | 0.0112 |

| 298.15 | 0.1795 | 0.1134 | 0.0145 |

| 303.15 | 0.2031 | 0.1341 | 0.0186 |

| 308.15 | 0.2295 | 0.1582 | 0.0238 |

| 313.15 | 0.2589 | 0.1863 | 0.0304 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Thermodynamic Modeling: From Data to Insight

Experimental data provides the "what"; thermodynamic modeling explains the "why." By fitting the solubility data to established mathematical models, we can calculate fundamental thermodynamic parameters that describe the dissolution process.

The Modified Apelblat Equation

The modified Apelblat equation is a highly effective semi-empirical model used to correlate solubility with temperature.[12][13] Its simplicity and accuracy make it a valuable first step in data modeling.[14] The equation is expressed as:

ln(x) = A + B/T + C·ln(T)

where:

-

x is the mole fraction solubility.

-

T is the absolute temperature in Kelvin.

-

A, B, and C are empirical model parameters obtained by fitting the experimental data. Parameter B is related to the enthalpy of solution, while A and C provide further correlation for the temperature dependence.

The van't Hoff Equation and Thermodynamic Parameters

The van't Hoff equation provides a direct link between solubility and the thermodynamic properties of the dissolution process.[15][16] By plotting ln(x) against the reciprocal of the absolute temperature (1/T), one can derive the apparent thermodynamic quantities of dissolution.[17][18]

The apparent standard enthalpy of dissolution (ΔH°) can be calculated from the slope of the van't Hoff plot:

Slope = -ΔH°/R

The apparent standard Gibbs energy of dissolution (ΔG°) is calculated at each temperature:

ΔG° = -RT·ln(x)

And the apparent standard entropy of dissolution (ΔS°) is subsequently determined:

ΔS° = (ΔH° - ΔG°)/T

Interpretation of Parameters:

-

ΔH° (Enthalpy): A positive value indicates that the dissolution process is endothermic, meaning it requires energy input (heat) to proceed. Solubility will increase with temperature.

-

ΔG° (Gibbs Energy): A positive value indicates a non-spontaneous, energy-requiring dissolution process.

-

ΔS° (Entropy): A positive value suggests that the system becomes more disordered upon dissolution, which is typical when a highly ordered crystal lattice breaks down into solvated molecules.

Advanced Predictive Models: The NRTL Approach

For more complex systems or for predictive solvent screening, activity coefficient models like the Non-Random Two-Liquid (NRTL) model are employed.[19][20] The NRTL model uses parameters that describe the interaction energies between different molecular pairs in the solution to predict phase equilibria.[21][22] While more complex to implement, it offers powerful predictive capabilities for identifying optimal solvent or anti-solvent systems in crystallization design.[20]

Logical Relationship Diagram

This diagram illustrates how experimental data is processed through thermodynamic models to yield critical insights into the dissolution process.

Caption: From experimental data to thermodynamic insight.

Conclusion

The characterization of 2-Fluoro-2-(3-fluorophenyl)acetic acid, a representative of modern fluorinated drug candidates, requires a systematic and rigorous approach to understanding its physicochemical properties. This guide has detailed an integrated strategy that combines precise experimental solubility measurement using the gold-standard shake-flask method with robust thermodynamic modeling. By following this framework, researchers can generate high-quality, reliable solubility data and translate it into fundamental thermodynamic parameters. This knowledge is indispensable for making informed decisions in chemical process development, crystallization design, and pharmaceutical formulation, ultimately accelerating the journey of novel chemical entities from the laboratory to clinical application.

References

- Priya A, Mahesh Kumar N, Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies. Journal of Drug Delivery and Therapeutics.

- Apollo Scientific. (2026, January 19).

- O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry.

- Bégué, J. P., & Bonnet-Delpon, D. (2018, May 3). Fluorine as a key element in modern drug discovery and development. LE STUDIUM.

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in medicinal chemistry. Science.

- Nanjing Jubai Biopharm. 2-(3-Fluorophenyl)acetic acid.

- Bummer, P. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io.

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- U.S. EPA. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

- Anonymous. (2017, April 27). How do you perform the shake flask method to determine solubility?. Quora.

- Sheikholeslamzadeh, E., & Rohani, S. (2011). Solubility Prediction of Pharmaceutical and Chemical Compounds in Pure and Mixed Solvents Using Predictive Models. Industrial & Engineering Chemistry Research.

- BioAssay Systems. Solubility Testing – Shake Flask Method.

- Antunes, S. (2024, May 19). Solubility Models for API Process Design. Scribd.

- Chen, C. C., et al. (2009). Modeling Drug Molecule Solubility to Identify Optimal Solvent Systems for Crystallization.

- Pereira, C. S. M., et al. (2021). Solubility Modeling for Key Organic Compounds Used in Adavosertib (Anticancer API) Manufacturing. PMC.

- Abildskov, J., et al. (2016, October 12). Prediction of the Solubility of Medium-Sized Pharmaceutical Compounds Using a Temperature-Dependent NRTL-SAC Model. Semantic Scholar.

- Liu, X., et al. (2023, March 7).

- Jouyban, A., et al. (2022, October 24). Dissolution thermodynamics and preferential solvation of genistein in some (ethanol + water)

- PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.

- de F. S. Neves, L., et al. (2025, August 29). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry.

- Eltayb, W. A. H., et al. (2024, September 19). Solubility determination, mathematical modeling, and thermodynamic analysis of naproxen in binary solvent mixtures of (1-propanol/2-propanol)

- Goktas, Z., & Isik, S. (2011). DEVELOPMENT AND VALIDATION OF A RP-HPLC METHOD FOR DETERMINATION OF SOLUBILITY OF FUROSEMIDE. Turkish Journal of Pharmaceutical Sciences.

- de F. S. Neves, L., et al. (2025, August 29).

- Aakash Institute.

- Guo, M., et al. (2017). Parameters of the modified Apelblat equation for metamizol monohydrate...

- Taylor & Francis.

- Nikolic, K., et al. (2008, July 15). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium.

- Zhang, Z., et al. (2026, February 19). Hybrid thermodynamics-informed data-driven models for predicting fluorinated gas solubility in deep eutectic solvents.

- Mohanraj, D., et al. (2025, November 17). Common errors made in the mathematical representation of experimental data using the van't Hoff and modified Apelblat equations and their effect on calculated thermodynamic quantities. Taylor & Francis.

- Scott, R. L. (1948). The Solubility of Fluorocarbons. Journal of the American Chemical Society.

- Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.

- Kerns, E. H. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.

- Wikipedia.

- Bancroft, W. D. (1905). The van't Hoff-Raoult Formula. The Journal of Physical Chemistry.

- Ferreira, A. R., et al. (2014). Fluorination effects on the thermodynamic, thermophysical and surface properties of ionic liquids. PMC.

- Noubigh, A., & Oueslati, M. H. (2014). Measurement and Modeling of the Solubility of Vanillin Constituent of Olive Mill Wastewater in Binary Water + Ethanol Solvents Mixtures. Australian Journal of Basic and Applied Sciences.

- ChemicalBook. (2026, January 13). 3-Fluorophenylacetic acid.

- Sigma-Aldrich. 2-Fluorophenylacetic acid 98%.

- Thermo Scientific Alfa Aesar. 3-Fluorophenylacetic acid, 98%.

- SIELC Technologies. (2021, September 29). 3-Fluorophenylacetic acid.

- Angene Chemical. 2-(3-Fluorophenyl)acetic acid(CAS# 331-25-9).

- Matrix Fine Chemicals. 2-(3-FLUOROPHENYL)ACETIC ACID | CAS 331-25-9.

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. apolloscientific.co.uk [apolloscientific.co.uk]

- 4. tandfonline.com [tandfonline.com]

- 5. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 6. enamine.net [enamine.net]

- 7. quora.com [quora.com]

- 8. protocols.io [protocols.io]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. pharmaguru.co [pharmaguru.co]

- 11. turkjps.org [turkjps.org]

- 12. Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

- 15. Solubility determination, mathematical modeling, and thermodynamic analysis of naproxen in binary solvent mixtures of (1-propanol/2-propanol) and ethylene glycol at different temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Van 't Hoff equation - Wikipedia [en.wikipedia.org]

- 17. Vant Hoffs Equation: Derivation and Graphical Representation | AESL [aakash.ac.in]

- 18. taylorandfrancis.com [taylorandfrancis.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. scribd.com [scribd.com]

- 22. Solubility Modeling for Key Organic Compounds Used in Adavosertib (Anticancer API) Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Reaction Conditions for Coupling 2-Fluoro-2-(3-fluorophenyl)acetic acid with Amines

Abstract

The formation of amide bonds is a cornerstone of modern drug discovery and medicinal chemistry.[1] This guide provides a detailed technical overview and field-proven protocols for the successful coupling of 2-Fluoro-2-(3-fluorophenyl)acetic acid with a variety of primary and secondary amines. This particular carboxylic acid presents unique challenges due to the electronic and steric effects of its dual fluorine substituents. We will explore the causality behind the selection of coupling reagents, bases, and solvents, and provide step-by-step, validated protocols to empower researchers to achieve high yields and purity while minimizing side reactions. This document is intended for researchers, scientists, and drug development professionals seeking to incorporate this valuable fluorinated building block into their synthetic programs.

The Challenge: Understanding the Substrate's Reactivity

The successful coupling of 2-Fluoro-2-(3-fluorophenyl)acetic acid is predicated on understanding its distinct chemical properties, which differ significantly from simple aliphatic or aromatic carboxylic acids.

-

Electronic Effects: The molecule contains two strongly electron-withdrawing fluorine atoms. The α-fluoro substituent, in particular, significantly increases the acidity of the α-proton and influences the electrophilicity of the carbonyl carbon. While this enhances the acidity of the carboxylic acid, making deprotonation easier, it can also destabilize the activated ester intermediates required for coupling, making them more susceptible to side reactions.

-

Steric Hindrance: The fluorine atom at the α-position introduces moderate steric bulk adjacent to the reaction center. This can impede the approach of both the activating agent and the incoming amine nucleophile, potentially slowing down the desired reaction and favoring alternative pathways.[2]

-

Potential Side Reactions: The primary concern with activated α-halo acids is their potential to undergo side reactions. While the C-F bond is strong, highly activated intermediates under basic conditions could theoretically undergo elimination of HF to form a ketene intermediate, or the activated ester itself could be susceptible to nucleophilic attack at the α-carbon.[3] Therefore, reaction conditions must be optimized to ensure the rate of aminolysis far exceeds the rates of these potential decomposition pathways.

Given these challenges, the choice of coupling reagent and reaction conditions is not trivial. A highly efficient and rapid coupling system is required to form the amide bond before side reactions can occur.

Mechanism of Carboxylic Acid Activation

Direct condensation of a carboxylic acid and an amine is generally infeasible at room temperature due to the formation of a non-reactive ammonium carboxylate salt.[4] Therefore, a coupling reagent is used to convert the carboxylic acid's hydroxyl group into a better leaving group, "activating" it for nucleophilic attack by the amine. The two most reliable classes of reagents for this challenging substrate are uronium/aminium salts and carbodiimides.

Uronium/Aminium Salt Activation (e.g., HATU)

Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are among the most effective for difficult couplings.[5] Their mechanism involves a two-step process that rapidly generates a highly reactive activated ester.[6]

-

Initial Activation: A non-nucleophilic base (e.g., DIPEA) deprotonates the carboxylic acid. The resulting carboxylate attacks the electrophilic carbon of HATU, displacing the 1-hydroxy-7-azabenzotriazole (HOAt) anion and forming a highly unstable O-acyl(tetramethyl)isouronium salt.

-

Active Ester Formation: The liberated HOAt anion immediately attacks the isouronium salt. This forms the key intermediate: a highly reactive HOAt-active ester, releasing tetramethylurea as a byproduct.[7]

-

Aminolysis: The amine nucleophile attacks the activated ester. The pyridine nitrogen in the HOAt moiety provides anchimeric assistance, stabilizing the transition state and accelerating the formation of the final amide bond.[7] This rapid final step is crucial for outcompeting potential side reactions.

Carbodiimide Activation (e.g., EDC/HOBt)

Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are workhorse reagents, often used with additives like HOBt (1-Hydroxybenzotriazole) to improve efficiency and reduce side reactions.

-

O-Acylisourea Formation: The carboxylic acid adds to the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate. This species is prone to hydrolysis or rearrangement into an unreactive N-acylurea.

-

Additive Interception: To prevent side reactions, a nucleophilic additive like HOBt rapidly intercepts the O-acylisourea to form a more stable HOBt-active ester.

-

Aminolysis: The amine attacks the HOBt-ester to yield the desired amide. While effective, this pathway is generally slower than HATU-mediated coupling, which can be a disadvantage for challenging substrates.

Selecting the Optimal Reaction Conditions

The success of the coupling reaction hinges on the judicious selection of four key parameters: the coupling reagent, the base, the solvent, and the stoichiometry.

Comparison of Coupling Reagents

For a challenging substrate like 2-Fluoro-2-(3-fluorophenyl)acetic acid, the choice of reagent is critical. Uronium/aminium salts are strongly recommended over standard carbodiimide conditions due to their higher reactivity and speed, which helps to suppress potential side reactions.[2]

| Reagent/System | Class | Key Advantages | Potential Issues & Considerations | Recommendation for Topic |

| HATU / DIPEA | Uronium Salt | Very high efficiency and fast reaction rates.[6] Low racemization.[6] Excellent for hindered substrates.[5] | Higher cost. Can cause guanidinylation of the amine if pre-activation is slow or excess reagent is used. | Highly Recommended |

| HCTU / DIPEA | Uronium Salt | Similar to HBTU but more reactive. Good for routine synthesis. | Can cause guanidinylation. Less effective than HATU for extremely difficult couplings. | Recommended |

| COMU / DIPEA | Uronium Salt | Efficiency comparable to HATU.[8] Byproducts are non-explosive and more soluble. Safer handling profile. | Higher cost. | Highly Recommended |

| EDC / HOBt | Carbodiimide | Lower cost, water-soluble byproducts are easily removed via aqueous workup.[1] | Slower reaction rates. The O-acylisourea intermediate can rearrange. Less effective for hindered or electron-deficient acids.[1][9] | Viable Alternative |

| PyBOP / DIPEA | Phosphonium Salt | High reactivity, does not cause guanidinylation side-reaction. | Byproducts can sometimes be difficult to remove. | Recommended |

The Role of the Base

A non-nucleophilic tertiary amine base is essential. Its primary role is to deprotonate the carboxylic acid to form the carboxylate, which initiates the activation sequence.

-

N,N-Diisopropylethylamine (DIPEA, Hünig's base): The most common choice. Its significant steric bulk prevents it from acting as a nucleophile, minimizing side reactions.

-

Triethylamine (TEA): Can be used, but its lower steric hindrance makes it slightly more nucleophilic than DIPEA, which can be problematic with highly reactive intermediates.

-

2,4,6-Collidine: A weaker, more hindered base. Recommended in cases where racemization is a significant concern, though it may lead to slower reaction rates.[8]

Stoichiometry is critical: Typically, 2-3 equivalents of base are used. One equivalent deprotonates the carboxylic acid, and a second neutralizes the proton released from the amine upon amide formation (or any amine hydrochloride salt used as starting material).

Solvent Selection

The solvent must fully dissolve all reactants and intermediates. Polar aprotic solvents are the standard choice.

| Solvent | Abbreviation | Key Properties & Notes |

| N,N-Dimethylformamide | DMF | Excellent solvating power for a wide range of organic molecules. The most common solvent for amide coupling. High boiling point. |

| Dichloromethane | DCM | Good solvent for many organic compounds, volatile and easy to remove. Less polar than DMF. |

| Acetonitrile | MeCN | Polar aprotic solvent, often gives clean reactions. Lower boiling point than DMF. |

| N-Methyl-2-pyrrolidone | NMP | Very high solvating power, similar to DMF but with a higher boiling point. |

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the successful coupling of 2-Fluoro-2-(3-fluorophenyl)acetic acid. Always use anhydrous solvents and perform reactions under an inert atmosphere (e.g., Nitrogen or Argon) to prevent hydrolysis of reagents and intermediates.

Protocol 1: High-Efficiency Coupling using HATU (Recommended)

This method is preferred due to its speed and high efficiency, which minimizes the lifetime of reactive intermediates and reduces the likelihood of side reactions.

Materials:

-

2-Fluoro-2-(3-fluorophenyl)acetic acid (1.0 equiv)

-

Amine (1.1 - 1.2 equiv)

-

HATU (1.1 equiv)

-

DIPEA (3.0 equiv)

-

Anhydrous DMF (to make a 0.1 - 0.5 M solution)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add 2-Fluoro-2-(3-fluorophenyl)acetic acid (1.0 equiv) and HATU (1.1 equiv).

-

Add anhydrous DMF to dissolve the solids. Equip the flask with a magnetic stir bar.

-

Cool the solution to 0 °C using an ice bath.

-

Add DIPEA (3.0 equiv) dropwise to the stirred solution.

-

Allow the mixture to stir at 0 °C for 15 minutes to ensure pre-activation of the carboxylic acid.

-

Add the amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.

-

Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.

-

Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.

-

Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Protocol 2: Carbodiimide Coupling using EDC/HOBt

This protocol is a cost-effective alternative, though it may require longer reaction times and be less effective for particularly hindered amines.

Materials:

-

2-Fluoro-2-(3-fluorophenyl)acetic acid (1.0 equiv)

-

Amine (1.1 equiv)

-

EDC·HCl (1.2 equiv)

-

HOBt (1.2 equiv)

-

DIPEA (2.5 equiv)

-

Anhydrous DCM or DMF (to make a 0.1 - 0.5 M solution)

Procedure:

-

To a round-bottom flask under an inert atmosphere, add 2-Fluoro-2-(3-fluorophenyl)acetic acid (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).

-

Dissolve the mixture in anhydrous DCM or DMF and begin stirring.

-

Cool the solution to 0 °C in an ice bath.

-

Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

-

Add DIPEA (2.5 equiv) dropwise.

-

Remove the ice bath, allow the reaction to warm to room temperature, and stir for 4-18 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Dilute the reaction mixture with DCM/EtOAc. Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). The aqueous washes are particularly important for removing the urea byproduct from EDC.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Troubleshooting Guide

Even with optimized protocols, challenges can arise. This guide addresses common issues.[2]

| Problem | Potential Cause(s) | Suggested Solution(s) |

| No or Low Conversion | 1. Ineffective Activation: Reagents (especially EDC/HATU) may be hydrolyzed due to moisture. The base may be insufficient. 2. Poor Nucleophile: The amine is highly hindered or electron-poor. 3. Solubility Issues: Reactants are not fully dissolved. | 1. Use fresh, anhydrous solvents and reagents. Ensure correct stoichiometry of the base (2-3 equiv). Switch to a more powerful coupling reagent like HATU or COMU. 2. Increase reaction temperature to 40-50°C. Increase reaction time. 3. Switch to a better solvent (e.g., DMF or NMP). Ensure the reaction is not too dilute (aim for 0.1-0.5 M). |

| Formation of Side Products | 1. Guanidinylation (with HATU/HCTU): The free amine reacts directly with the coupling reagent. 2. N-Acylurea Formation (with EDC): The O-acylisourea intermediate rearranges. 3. Elimination/Decomposition: The activated α-fluoro acid is unstable. | 1. Ensure proper pre-activation. Add the coupling reagent and base to the acid before adding the amine. Avoid using a large excess of the uronium reagent. 2. Ensure HOBt is used. This additive intercepts the intermediate, preventing rearrangement. 3. Use a faster, more efficient coupling reagent (HATU). Perform the reaction at 0°C or room temperature; avoid excessive heat. |

| Difficult Purification | 1. Urea Byproducts: DCU (from DCC) is insoluble; EDC-urea is water-soluble but can persist. 2. Excess Reagents: Unreacted acid or coupling reagents remain. | 1. For EDC, perform thorough aqueous washes. For DCC, filter the reaction mixture to remove precipitated DCU before workup. 2. Use an acidic wash (e.g., 1M HCl) to remove excess amine/base. Use a basic wash (e.g., sat. NaHCO₃) to remove unreacted carboxylic acid and HOBt. |

Conclusion

The successful amide coupling of 2-Fluoro-2-(3-fluorophenyl)acetic acid is readily achievable with a rational approach to reaction design. Due to the electronic and steric nature of the substrate, highly efficient uronium salt-based coupling reagents such as HATU or COMU are strongly recommended. These reagents promote rapid formation of the amide bond, effectively outcompeting potential side reactions. Careful attention to anhydrous conditions, the use of a non-nucleophilic base like DIPEA, and proper reaction setup are paramount to achieving high yields and product purity. The protocols and troubleshooting guide provided herein serve as a robust starting point for researchers to confidently utilize this challenging yet valuable synthetic building block.

References

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

-

Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. [Link]

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]

-

Wikipedia. (n.d.). HATU. [Link]

-

Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

-

Pore, V. S., et al. (2010). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC. Tetrahedron Letters, 51(1), 189-193. [Link]

-

Adarsh, V. S., et al. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 60(33), 2189-2193. [Link]

-

Royal Society of Chemistry. (2022). CHAPTER 4: Amide Bond Formation. Green Chemistry Series. [Link]

- Han, S.-Y., & Kim, Y.-A. (2004). Recent Development of Peptide Coupling Reagents in Organic Synthesis. Tetrahedron, 60(11), 2447-2467.

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

-

Survival Technologies. (n.d.). Practical Tips for Using HATU in the Lab: Avoiding Common Pitfalls. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of α-fluorocarboxylic acids and derivatives. [Link]

Sources

- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hepatochem.com [hepatochem.com]

- 3. researchgate.net [researchgate.net]

- 4. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 5. HATU - Enamine [enamine.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. HATU - Wikipedia [en.wikipedia.org]

- 8. findresearcher.sdu.dk:8443 [findresearcher.sdu.dk:8443]

- 9. survivaltechnologies.in [survivaltechnologies.in]

Synthesis of α-Fluoro-3-fluorophenylacetic Acid: An Application Note and Protocol for Advanced Drug Development

Introduction: The Significance of α-Fluoro-3-fluorophenylacetic Acid in Medicinal Chemistry

The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern drug design, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. α-Fluoro-3-fluorophenylacetic acid is a valuable building block in this endeavor, offering a unique combination of a chiral center and two fluorine atoms at distinct positions. This dual-fluorination motif can impart favorable properties to drug candidates, making its efficient and reliable synthesis a topic of considerable interest to researchers in medicinal chemistry and process development.

This comprehensive guide provides a detailed, two-step protocol for the preparation of α-fluoro-3-fluorophenylacetic acid, commencing from the readily available starting material, 3-fluorobenzaldehyde. The narrative emphasizes the chemical principles underpinning the chosen synthetic strategy and offers practical insights to ensure successful execution in a research setting.

Synthetic Strategy: A Two-Step Approach to α-Fluoro-3-fluorophenylacetic Acid

The synthesis of α-fluoro-3-fluorophenylacetic acid from 3-fluorobenzaldehyde is most effectively achieved through a two-step sequence. The initial step involves the synthesis of the intermediate, 3-fluorophenylacetic acid. Subsequently, a direct α-fluorination of this intermediate yields the final product. This approach allows for the isolation and purification of the intermediate, ensuring a higher purity of the final compound.

Introduction: Navigating the Synthesis of Fluorinated Arylacetic Acid Esters

An In-depth Guide to the Synthesis of Alkyl 2-Fluoro-2-(3-fluorophenyl)acetates via Steglich Esterification

In the landscape of contemporary drug discovery and materials science, the incorporation of fluorine atoms into organic molecules is a widely employed strategy to modulate a compound's physicochemical and biological properties. Arylacetic acids bearing fluorine substituents, such as 2-Fluoro-2-(3-fluorophenyl)acetic acid, are valuable building blocks for accessing a diverse range of bioactive molecules and functional materials. The esterification of these carboxylic acids is a fundamental transformation, often required for subsequent synthetic manipulations or for the final active pharmaceutical ingredient (API).

This application note provides a detailed protocol for the esterification of 2-Fluoro-2-(3-fluorophenyl)acetic acid. While several esterification methods exist, the presence of two fluorine atoms—one on the phenyl ring and another at the α-position—necessitates a careful selection of the reaction conditions. The classical Fischer-Speier esterification, which employs a strong acid catalyst and high temperatures, poses a risk of undesirable side reactions or degradation of the substrate.[1][2][3]

Therefore, we have opted for the Steglich esterification, a significantly milder and more versatile method.[4][5][6] First reported by Wolfgang Steglich in 1978, this procedure utilizes a carbodiimide coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[5][7] The reaction proceeds at room temperature under neutral pH, making it compatible with a wide array of functional groups and sensitive substrates, including sterically hindered ones.[4][8] This protocol is designed to be a self-validating system, providing researchers with a reliable and high-yielding method for the synthesis of alkyl 2-fluoro-2-(3-fluorophenyl)acetates.

The Underlying Chemistry: The Steglich Esterification Mechanism

The Steglich esterification is a powerful method for forming ester bonds under exceptionally mild conditions. The reaction is initiated by the activation of the carboxylic acid (1) with DCC (2) to form a highly reactive O-acylisourea intermediate (3). This intermediate is prone to a 1,3-rearrangement to form a stable N-acylurea, a non-productive side reaction.[4] The genius of the Steglich method lies in the addition of a catalytic amount of DMAP. As a superior nucleophile compared to the alcohol, DMAP intercepts the O-acylisourea intermediate to form a reactive acylpyridinium species (4). This new intermediate is not susceptible to rearrangement and is highly electrophilic. The alcohol (5) then readily attacks the acylpyridinium intermediate, leading to the formation of the desired ester (6) and regenerating the DMAP catalyst. The driving force for the reaction is the formation of the highly stable and poorly soluble byproduct, N,N'-dicyclohexylurea (DCU) (7).[4][5]

Caption: Mechanism of the Steglich Esterification.

Materials and Equipment

| Reagents | Grade | Supplier Example |

| 2-Fluoro-2-(3-fluorophenyl)acetic acid | ≥97% | Major chemical supplier |

| N,N'-Dicyclohexylcarbodiimide (DCC) | ≥99% | Major chemical supplier |

| 4-Dimethylaminopyridine (DMAP) | ≥99% | Major chemical supplier |

| Methanol (or other alcohol) | Anhydrous, ≥99.8% | Major chemical supplier |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Major chemical supplier |

| Diethyl ether | ACS grade | Major chemical supplier |

| Hydrochloric acid (HCl) | 1 M aqueous | Major chemical supplier |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | ACS grade | Major chemical supplier |

| Brine (saturated aqueous NaCl) | ACS grade | Major chemical supplier |

| Anhydrous magnesium sulfate (MgSO₄) | ACS grade | Major chemical supplier |

| Silica gel | 60 Å, 230-400 mesh | Major chemical supplier |

| Hexane | HPLC grade | Major chemical supplier |

| Ethyl acetate | HPLC grade | Major chemical supplier |

| Equipment |

| Round-bottom flasks |

| Magnetic stirrer and stir bars |

| Ice bath |

| Separatory funnel |

| Rotary evaporator |

| Glass funnel and filter paper |

| Flash chromatography setup |

| Thin-layer chromatography (TLC) plates |

| UV lamp for TLC visualization |

| Standard laboratory glassware |

| Personal Protective Equipment (PPE) |

Detailed Experimental Protocol: Synthesis of Methyl 2-Fluoro-2-(3-fluorophenyl)acetate

This protocol details the synthesis on a 1 mmol scale. The procedure can be scaled as needed, with appropriate adjustments to glassware and solvent volumes.

Caption: Experimental workflow for Steglich esterification.

Step 1: Reaction Setup

-

To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-Fluoro-2-(3-fluorophenyl)acetic acid (172.1 mg, 1.0 mmol, 1.0 equiv.).

-

Add anhydrous dichloromethane (DCM, 10 mL), followed by methanol (48.5 µL, 1.2 mmol, 1.2 equiv.) and 4-dimethylaminopyridine (DMAP) (12.2 mg, 0.1 mmol, 0.1 equiv.). Stir the mixture at room temperature until all solids have dissolved.

-

In a separate vial, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (227 mg, 1.1 mmol, 1.1 equiv.) in anhydrous DCM (5 mL).

Step 2: Reaction Execution

-

Cool the flask containing the carboxylic acid solution to 0 °C using an ice-water bath.

-

Slowly add the DCC solution dropwise to the cooled, stirring reaction mixture over a period of 5-10 minutes.

-

After the addition is complete, continue to stir the reaction mixture at 0 °C for 30 minutes.

-

Remove the ice bath and allow the reaction to warm to room temperature. Let the reaction stir for 4-12 hours. A white precipitate of N,N'-dicyclohexylurea (DCU) will form as the reaction progresses.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate (e.g., 4:1) mobile phase. The reaction is complete when the starting carboxylic acid spot is no longer visible.

Step 3: Work-up and Purification

-

Once the reaction is complete, filter the mixture through a pad of celite or a fritted glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of DCM (2 x 5 mL).

-

Transfer the combined filtrate to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (15 mL), saturated aqueous NaHCO₃ (15 mL), and brine (15 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude oil or solid is then purified by flash column chromatography on silica gel.[9] A gradient of ethyl acetate in hexane (e.g., 0% to 20% ethyl acetate) is typically effective for eluting the pure ester.

-

Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield methyl 2-fluoro-2-(3-fluorophenyl)acetate as a colorless oil or low-melting solid.

Analytical Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

-

¹H NMR (400 MHz, CDCl₃): Expected signals would include a singlet or doublet for the methyl ester protons (~3.8 ppm), a doublet for the α-proton split by the α-fluorine (~5.5-6.0 ppm, JHF ≈ 45-50 Hz), and multiplets for the aromatic protons (~7.0-7.5 ppm).

-

¹⁹F NMR (376 MHz, CDCl₃): Two signals are expected. One for the fluorine on the phenyl ring and another for the α-fluorine. The chemical shifts will be sensitive to the electronic environment.[10][11]

-

¹³C NMR (101 MHz, CDCl₃): Expect signals for the ester carbonyl carbon (~168-170 ppm, often a doublet due to coupling with the α-fluorine), the α-carbon (~88-92 ppm, a doublet with a large JCF coupling constant), the methyl carbon (~53 ppm), and the aromatic carbons, some of which will show C-F coupling.

-

Mass Spectrometry (GC-MS or LC-MS): The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the ester (C₉H₈F₂O₂ = 186.05 g/mol ).[12][13]

Safety Precautions: A Critical Overview

General Handling: All manipulations should be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn.[14][15][16]

N,N'-Dicyclohexylcarbodiimide (DCC):

-

Hazard: DCC is a potent sensitizer and can cause severe allergic skin reactions upon contact.[17][18] It is also an irritant to the eyes and respiratory tract. Ingestion is harmful.

-

Handling: Always handle DCC in a fume hood. Wear appropriate gloves (nitrile gloves may not offer sufficient protection for prolonged contact; check glove compatibility charts). Avoid generating dust. In case of skin contact, wash immediately and thoroughly with soap and water.[15][17]

4-Dimethylaminopyridine (DMAP):

-

Hazard: DMAP is highly toxic if swallowed, in contact with skin, or if inhaled. It can cause serious skin and eye irritation.

-

Handling: Use with extreme caution. Wear appropriate PPE and handle only in a fume hood.

Dichloromethane (DCM):

-

Hazard: DCM is a suspected carcinogen and a volatile organic solvent.

-

Handling: Minimize exposure by handling in a fume hood.

Troubleshooting Guide

| Problem | Possible Cause | Solution |

| Low or No Reaction | Inactive reagents (e.g., wet solvents/reagents). | Use freshly opened or properly dried anhydrous solvents and high-purity reagents. Ensure glassware is thoroughly dried.[9] |

| Insufficient reaction time. | Allow the reaction to proceed for a longer duration, monitoring by TLC. | |

| Formation of N-Acylurea | Steric hindrance or low nucleophilicity of alcohol. | Ensure a sufficient catalytic amount of DMAP is used. For very hindered alcohols, consider alternative coupling agents like EDC or COMU.[19] |

| Difficulty in Removing DCU | DCU is slightly soluble in some organic solvents. | After filtration, cool the filtrate to 0-4 °C to precipitate more DCU, then re-filter. A non-polar solvent like hexane can be added to aid precipitation. |

Data Summary

| Parameter | Value |

| Substrate | 2-Fluoro-2-(3-fluorophenyl)acetic acid |

| Product | Methyl 2-fluoro-2-(3-fluorophenyl)acetate |

| Method | Steglich Esterification |

| Coupling Agent | DCC (1.1 equiv.) |

| Catalyst | DMAP (0.1 equiv.) |

| Alcohol | Methanol (1.2 equiv.) |

| Solvent | Anhydrous Dichloromethane (DCM) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 4-12 hours |

| Work-up | Filtration followed by aqueous washes |

| Purification | Flash Column Chromatography (Silica Gel) |

| Expected Yield | >85% |

References

-

Cole-Parmer. Material Safety Data Sheet - N,N'-Dicyclohexylcarbodiimide, 99%. [Link]

-

Fiveable. Steglich Esterification Definition. [Link]

-

Organic Chemistry Portal. Steglich Esterification. [Link]

-

Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405-6413. [Link]

-

Wikipedia. Steglich esterification. [Link]

-

SynArchive. Steglich Esterification. [Link]

-

Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

-

OperaChem. Fischer Esterification-Typical Procedures. [Link]

-

Analytica Chimica Acta. Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). [Link]

-

Organic Chemistry Portal. Simple Method for the Esterification of Carboxylic Acids. [Link]

-

The Royal Society of Chemistry. Deoxyfluorinated amidation and esterification of carboxylic acid by pyridinesulfonyl fluoride. [Link]

-

Organic Chemistry Portal. α-Fluorocaboxylic acid, ester, amide synthesis by fluorination. [Link]

-

Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

-

The Royal Society of Chemistry. Supporting Information Contents. [Link]

-

Organic Chemistry Portal. Fischer Esterification. [Link]

-

ResearchGate. A typical DCC + DMAP mediated Steglich esterification. [Link]

-

ResearchGate. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. [Link]

-

Luxembourg Bio Technologies. Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents. [Link]

-

Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate. [Link]

-

Camosun College. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]

-

University of Leicester. Fluorine NMR. [Link]

-

The Royal Society of Chemistry. Wiley-VCH 2007 - Supporting Information. [Link]

-

Nacalai Tesque. Fatty Acid Methylation Kit and Fatty Acid Methyl Ester Purification Kit. [Link]

-

Chemistry LibreTexts. Fischer Esterification. [Link]

-

ResearchGate. Mass spectrometry data of intermediates of the phenylacetic acid catabolic pathway MH + (monoisotopic). [Link]

-

Semantic Scholar. Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2- phenylpropionate in organic solvent by lyophilized mycelia. [Link]

-

MDPI. Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. [Link]

-

University of Ottawa. 19Flourine NMR. [Link]

-

PubMed. Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography. [Link]

-

University of Edinburgh Research Explorer. 19F-centred NMR analysis of mono-fluorinated compounds. NMR spectra obtained from 3-fluoro-3-deoxy-D-glucose. [Link]

-

PubMed. Gas chromatographic--mass spectrometric determination of phenylacetic acid in human blood. [Link]

-

PubMed. Determination of phenylacetic acid in cerebrospinal fluid by gas chromatography-mass spectrometry. [Link]

-

ResearchGate. (PDF) Current Trends in Separation and Purification of Fatty Acid Methyl Ester. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Fischer Esterification [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Steglich Esterification [organic-chemistry.org]

- 5. Steglich esterification - Wikipedia [en.wikipedia.org]

- 6. synarchive.com [synarchive.com]

- 7. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 8. fiveable.me [fiveable.me]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. biophysics.org [biophysics.org]

- 11. 19Flourine NMR [chem.ch.huji.ac.il]

- 12. researchgate.net [researchgate.net]

- 13. Gas chromatographic--mass spectrometric determination of phenylacetic acid in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. echemi.com [echemi.com]

- 16. cdhfinechemical.com [cdhfinechemical.com]

- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 18. file.medchemexpress.com [file.medchemexpress.com]

- 19. luxembourg-bio.com [luxembourg-bio.com]

Troubleshooting & Optimization

Troubleshooting defluorination side reactions in alpha-fluoro acid derivatives

Technical Troubleshooting & Optimization Guide

Current Status: Operational

Topic: Stabilization & Derivatization of

Core Mechanistic Insight: Why is my Fluorine Leaving?

The most common support ticket we receive involves the unexpected loss of fluorine during reaction workups. To troubleshoot this, you must understand the E1cB (Elimination Unimolecular conjugate Base) mechanism.

While the C-F bond is typically strong (

The "Fatal" Pathway (E1cB):

-

Deprotonation: Base removes the

-proton. -

Repulsion: The resulting carbanion/enolate is destabilized by the lone pair repulsion from the fluorine atom (I-effect vs. +M-effect competition).

-

Ejection: To relieve this electronic tension, the system ejects Fluoride (

), forming an

Visualization: The E1cB Danger Zone

Caption: Divergent pathways of the

Troubleshooting Module: Enolate Alkylation & Aldol Reactions

User Issue: "I am trying to alkylate ethyl fluoroacetate using NaH/THF, but I only isolate the elimination product."

Diagnosis: You are using a thermodynamic base with a loose counter-ion. Sodium enolates are "loose" ion pairs, allowing the oxygen's negative charge to push back into the carbon, facilitating fluoride expulsion.

Solution Protocol: Switch to Lithium bases under Kinetic Control . The O-Li bond has significant covalent character. This "tight" ion pair creates a chelated structure that locks the conformation, preventing the orbital overlap required for elimination.

Comparative Base Performance Table

| Parameter | Sodium Hydride (NaH) | LDA / LiHMDS | Reformatsky (Zn) |

| Type | Thermodynamic Base | Kinetic Base | Metallic Insertion |

| Counter-Ion | |||

| Risk of Defluorination | High (Fast E1cB) | Low (at -78°C) | Very Low |

| Recommended Use | Avoid for | Standard Alkylations | Aldol / Claisen types |

Corrective Workflow: The "Cryogenic Lithium" Protocol

-

Preparation: Flame-dry all glassware. Use anhydrous THF.

-

Enolization: Cool LDA (1.1 equiv) to -78°C .

-

Addition: Add the

-fluoro ester dropwise. Crucial: Do not allow temp to rise above -70°C. -

Trapping: Add the electrophile (e.g., alkyl halide) immediately.

-

Quench: Quench with acidic buffer (AcOH/THF) at -78°C before warming.

Troubleshooting Module: The Reformatsky Alternative

User Issue: "Even with LDA, my yield is low due to self-condensation (Claisen). How do I perform an Aldol reaction?"

Diagnosis: Lithium enolates of

Solution: Abandon the enolate. Use the Reformatsky Reaction .[1][2][3][4] Zinc inserts into the C-Br bond of bromofluoroacetates. The resulting zinc enolate is far less basic than a lithium enolate, completely suppressing self-condensation and elimination.

Workflow Visualization: Reformatsky vs. Enolate

Caption: Decision matrix for selecting Zinc (Reformatsky) vs. Lithium enolates based on electrophile type.

Troubleshooting Module: Amide Coupling Instability

User Issue: "I am coupling an

Diagnosis:

-

Over-activation: Highly activated esters (like those from HATU) increase the acidity of the

-proton further. -

Base Excess: DIEA (Hünig's base) is basic enough to deprotonate the activated

-fluoro species, leading to racemization (via enolization) or elimination.

Solution Protocol:

-

Change Coupling Agent: Switch to T3P (Propylphosphonic anhydride) or EDC/HOAt . T3P works well in slightly acidic to neutral conditions.

-

Base Modulation: Replace TEA/DIEA with Collidine or 2,6-Lutidine . These are weaker bases that can sponge up protons without deprotonating the

-carbon. -

One-Pot Limit: Do not pre-activate the acid for long periods. Add the amine immediately.

Frequently Asked Questions (FAQ)

Q: Can I use catalytic hydrogenation (Pd/C) to reduce a double bond elsewhere in the molecule if I have an

-

A: Proceed with caution. C-F hydrogenolysis is rare under standard conditions (1 atm

, RT), but benzyl

Q: Why do I see "HF" etching on my glassware?

-

A: If you are running large-scale eliminations (unintentionally), the generated fluoride ion (

) will scavenge protons to form HF, which etches glass. Safety Warning: This indicates a massive failure of the reaction pathway. Add a fluoride scavenger (like

Q: Is the "Self-Disproportionation of Enantiomers" (SDE) real?

-

A: Yes.

-Fluoro compounds are notorious for SDE on silica gel columns. If you separate an enantiomeric mixture, the fractions may have varying ee% simply due to sublimation or achiral chromatography interactions. Always measure ee% of the bulk combined fractions, not just the center cut.

References

-

Mechanisms of Elimination

-

The Reformatsky Solution

- Title: "The Reform

- Source:Organic Reactions (Wiley)

- Context: Authoritative review on Zinc enolates avoiding the basicity issues of Lithium.

-

URL:[Link]

-

Enolate Stability (Li vs Na)

- Title: "Structure and Reactivity of Lithium Enol

- Source:Chem. Rev.

- Context: Explains the "tight ion pair" theory stabilizing sensitive enol

-

URL:[Link]

-

Amide Coupling of Fluoro-Acids

- Title: "Side Reactions in Peptide Synthesis"

- Source:Chemical Reviews

- Context: Details oxazolone formation and racemization mechanisms relevant to activ

-

URL:[Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Reformatsky Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 5. α-Fluorocaboxylic acid, ester, amide synthesis by fluorination [organic-chemistry.org]

Technical Support Center: Purification of 2-(3-Fluorophenyl)acetic Acid by Recrystallization

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 2-(3-Fluorophenyl)acetic Acid (CAS 331-25-9). This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting for recrystallization procedures. Our focus is on explaining the causality behind experimental choices to ensure robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge when recrystallizing 2-(3-Fluorophenyl)acetic Acid?

The primary challenge is the compound's low melting point, which is approximately 42-44°C.[1] Many common recrystallization solvents have boiling points significantly higher than this. This mismatch frequently leads to a phenomenon called "oiling out," where the compound separates from the solution as a liquid oil rather than as solid crystals, compromising purification.[2][3]

Q2: What is the recommended starting point for solvent selection?

Given the compound's properties—a polar carboxylic acid group and a less polar fluorophenyl ring—a solvent of intermediate polarity or a mixed-solvent system is often effective. Based on solubility data indicating it is insoluble in water and slightly soluble in methanol and chloroform, promising systems include:[1][4]

-

Mixed-Solvent System: A combination of a "good" solvent in which the compound is soluble (like Toluene or Ethyl Acetate) and a "poor" or "anti-solvent" in which it is not (like Hexane or Heptane). This allows for fine-tuning of solubility at room temperature.

-

Single-Solvent System: A solvent such as Toluene may be effective, but care must be taken to control the cooling rate to prevent oiling out.

Q3: What are the common impurities encountered with this compound?

For aromatic carboxylic acids synthesized via common routes, impurities often include residual starting materials or byproducts like aromatic aldehydes and ketones.[5] Recrystallization is generally effective at removing less polar impurities that remain in the mother liquor.

Q4: What is a realistic yield to expect from a single recrystallization?

A successful recrystallization balances purity and yield. A yield of 70-85% is considered good. It is important to remember that some product loss is inevitable, as the compound will have some finite solubility in the cold solvent.[6] Excessively high yields (e.g., >95%) may suggest that impurities have co-precipitated with the product.

Troubleshooting Guide

This section addresses specific issues you may encounter during the recrystallization process.

Problem 1: My compound has "oiled out" instead of forming crystals.

-

Causality: Oiling out occurs when the solution becomes supersaturated at a temperature that is above the compound's melting point (42-44°C).[2][3] Instead of crystallizing, the compound separates as a molten liquid, which often traps impurities. This is the most common issue for this specific molecule.

-

Solutions:

-

Re-heat and Add More Solvent: Heat the mixture until the oil redissolves completely. Add a small amount (5-10% more volume) of the "good" solvent (e.g., Toluene). This increases the total solvent volume, meaning the solution will become saturated at a lower temperature, hopefully one below the compound's melting point.[2][3]

-

Drastically Slow Cooling: Once the material is redissolved, slow the cooling rate as much as possible. Insulate the flask with glass wool or paper towels and let it stand undisturbed at room temperature. Avoid moving directly to an ice bath. Slow cooling gives the molecules more time to orient themselves into a crystal lattice at a temperature below the melting point.[7][8]

-

Scratch or Seed: If the solution is slow to crystallize as it cools, induce crystallization by gently scratching the inside of the flask below the solvent line with a glass rod or by adding a tiny "seed" crystal of pure product.[6] This provides a nucleation point for crystal growth to begin.

-

Problem 2: No crystals have formed even after the solution has cooled to room temperature.

-

Causality: This issue typically arises from two main causes: using too much solvent, which keeps the compound fully dissolved even when cold, or a state of supersaturation where the crystallization process has not been initiated.[3][6]

-

Solutions:

-

Reduce Solvent Volume: This is the most common fix.[3] Gently heat the solution and boil off a portion of the solvent (20-30%) in a fume hood. Allow the solution to cool again. You can test for saturation by dipping a glass rod in the solution; a solid residue should form on the rod as the solvent evaporates.[2]

-

Induce Crystallization: As described above, use a seed crystal or scratch the inner surface of the flask to provide a nucleation site.[6]

-

Utilize an Ice Bath: If crystals do not form at room temperature, place the flask in an ice-water bath to further decrease the compound's solubility. Combine this with scratching for the best effect.

-

Problem 3: My final yield is very low (<50%).

-

Causality: A poor yield can result from several factors: using an excessive amount of solvent, premature filtration while the solution is still warm, or washing the collected crystals with too much or with room-temperature solvent.[2][9][10]

-

Solutions:

-

Minimize Solvent: Use only the minimum amount of hot solvent required to fully dissolve the crude solid. Working in excess significantly increases the amount of product lost to the mother liquor.[6]

-

Ensure Complete Cooling: Allow the flask to cool to room temperature, followed by a sufficient period (at least 20-30 minutes) in an ice bath to maximize crystal precipitation before filtration.

-

Wash Crystals Correctly: Wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent. Using warm or room-temperature solvent will redissolve a portion of your purified product.[6][11]

-

Recover a Second Crop: Do not discard the mother liquor (the filtrate) immediately. You can often recover a second, less pure crop of crystals by boiling off more solvent and re-cooling the filtrate.[2]

-

Problem 4: The purified crystals are discolored.

-

Causality: Crystal color can come from highly colored impurities in the original material or from impurities that were trapped within the crystal lattice due to rapid crystallization ("crashing out").[2][9]

-

Solutions:

-

Activated Charcoal Treatment: If the hot, dissolved solution has a colored tint, you can add a very small amount of activated charcoal (1-2% of the solute weight) and boil for a few minutes. The charcoal adsorbs colored impurities. Crucially , you must then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool. Caution: using too much charcoal will adsorb your product and reduce the yield.[2]

-

Ensure Slow Cooling: Rapid cooling can trap impurities.[9] Re-dissolve the crystals and cool the solution more slowly to allow for the formation of purer crystals.

-

Data Presentation & Visualizations

Table 1: Properties of Potential Recrystallization Solvents

| Solvent | Boiling Point (°C) | Melting Point of Compound (°C) | Polarity | Comments & Potential Issues |

| Toluene | 111 | 42-44 | Low | Good solvent when hot. High risk of oiling out due to high boiling point. Requires very slow cooling. |

| Ethyl Acetate | 77 | 42-44 | Medium | Good solvent when hot. High risk of oiling out . |

| Hexane/Heptane | 69 / 98 | 42-44 | Very Low | Poor solvent (anti-solvent). Excellent for use in a mixed-solvent system with Toluene or Ethyl Acetate. |

| Methanol | 65 | 42-44 | High | Compound is slightly soluble.[1][4] Can be used as the "good" solvent in a pair with water. Boiling point is closer to the melting point, reducing oiling out risk. |

| Water | 100 | 42-44 | Very High | Compound is insoluble.[1][4] Can be used as the anti-solvent in a pair with a water-miscible solvent like methanol. |

Diagrams

Caption: Workflow for selecting a suitable recrystallization solvent.

Caption: Troubleshooting guide for common recrystallization issues.

Experimental Protocols

Protocol 1: Mixed-Solvent Recrystallization (Toluene/Hexane System)

This is the recommended starting protocol due to the compound's low melting point.

-

Dissolution: Place 1.0 g of crude 2-(3-Fluorophenyl)acetic Acid into a 50 mL Erlenmeyer flask. Add a stir bar. Add the "good" solvent (Toluene) dropwise while heating gently on a hotplate with stirring, until the solid just dissolves. Use the absolute minimum amount of hot solvent.

-

Hot Filtration (Optional): If insoluble impurities are observed, perform a hot gravity filtration at this stage to remove them.

-

Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" (Hexane) dropwise until the solution becomes faintly and persistently cloudy (turbid). This indicates the saturation point has been reached.

-

Re-clarification: Add 1-2 more drops of hot Toluene to just re-dissolve the turbidity, resulting in a clear, saturated solution.

-

Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Insulating the flask is recommended. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals on the filter with a small amount (a few mL) of ice-cold Hexane (or a Toluene/Hexane mixture).

-

Drying: Allow the crystals to dry on the filter paper under vacuum for 15-20 minutes. Transfer the purified crystals to a watch glass for final air drying.

References

-

University of York, Department of Chemistry. Solvent Choice. [Link]

-

Scribd. Solvent Selection and Recrystallization Guide. [Link]

-

Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]

-

Science Learning Center. Experiment : Recrystallization – Part I: Solvent Selection. [Link]

-

Royal Society of Chemistry. Finding the best solvent for recrystallisation student sheet. [Link]

-

University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

-

Brainly.com. Why might we lose some yield during the recrystallization process? [Link]

-

Recrystallization. [Link]

- Google Patents.

-

University of York, Department of Chemistry. Problems with Recrystallisations. [Link]

- Google Patents.

-

University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]

-

Recrystallization-1.pdf. [Link]

-

Thermo Scientific Alfa Aesar. 3-Fluorophenylacetic acid, 98% 5 g. [Link]

-

Royal Society of Chemistry. Purifying by recrystallisation. [Link]

-

Isolation and Purification of Organic Compounds Recrystallization (Expt #3). [Link]

-

Angene Chemical. 2-(3-Fluorophenyl)acetic acid(CAS# 331-25-9 ). [Link]

-

Stenutz. 2-(3-fluorophenyl)acetic acid. [Link]

Sources

- 1. 3-Fluorophenylacetic acid | 331-25-9 [chemicalbook.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]

- 4. 3-Fluorophenylacetic acid, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 5. US3654351A - Purification of aromatic polycarboxylic acids by recrystallization - Google Patents [patents.google.com]

- 6. people.chem.umass.edu [people.chem.umass.edu]

- 7. echemi.com [echemi.com]

- 8. Purifying by recrystallisation | 16–18 years | Resource | RSC Education [edu.rsc.org]

- 9. brainly.com [brainly.com]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Fluorinated Phenylacetic Acids

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical analysis, a precise understanding of molecular structure is paramount. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, providing invaluable information about the mass and fragmentation of molecules. This guide offers an in-depth comparison of the electron ionization (EI) mass spectrometry fragmentation patterns of monofluorinated, difluorinated, and trifluorinated phenylacetic acids. By understanding these patterns, researchers can more effectively identify and characterize these compounds in complex matrices.

The introduction of fluorine atoms into a phenylacetic acid molecule significantly influences its fragmentation behavior under EI-MS conditions. The high electronegativity of fluorine and the strength of the carbon-fluorine bond lead to characteristic fragmentation pathways that can be used for structural elucidation.

Core Principles of Fragmentation in Phenylacetic Acids

Under electron ionization, phenylacetic acid and its derivatives typically undergo a series of fragmentation events. The most common and structurally informative cleavages involve the carboxylic acid group and the benzylic position. For unsubstituted phenylacetic acid, a prominent peak is often observed at m/z 91, corresponding to the tropylium ion (C7H7+), formed by the loss of the carboxyl group followed by rearrangement. Other significant fragments arise from the loss of water (M-18) or the entire carboxyl group (M-45).[1][2]

Monofluorinated Phenylacetic Acids: A Positional Isomer Comparison

The fragmentation of monofluorophenylacetic acids is heavily influenced by the position of the fluorine atom on the phenyl ring (ortho, meta, or para). While all isomers will exhibit a molecular ion peak, the relative abundances of key fragment ions can differ.

A primary fragmentation pathway involves the cleavage of the C-C bond between the phenyl ring and the carboxylic acid moiety, leading to the formation of a fluorotropylium ion. The stability of this ion is influenced by the fluorine position.

Key Fragmentation Pathways:

-

Loss of -COOH (m/z 45): This is a common fragmentation for carboxylic acids, leading to a fluorobenzyl cation.[1][2]

-

Formation of Fluorotropylium Ion: Rearrangement of the fluorobenzyl cation can lead to a more stable fluorotropylium ion.

-

Loss of HF (m/z 20): While the C-F bond is strong, loss of hydrogen fluoride can occur, particularly in ortho-substituted isomers due to proximity effects.

Table 1: Predicted Major Fragment Ions for Monofluorophenylacetic Acid Isomers

| Fragment Ion | Proposed Structure | ortho-FPAA (m/z) | meta-FPAA (m/z) | para-FPAA (m/z) |

| [M]+ | C8H7FO2+ | 154 | 154 | 154 |

| [M-COOH]+ | C7H6F+ | 109 | 109 | 109 |

| [M-H2O]+ | C8H5FO+ | 136 | 136 | 136 |

Diagram 1: Fragmentation of Monofluorophenylacetic Acid

Caption: Predicted fragmentation of monofluorophenylacetic acid.

Difluorinated Phenylacetic Acids: The Impact of Multiple Substituents

The presence of a second fluorine atom further alters the fragmentation landscape. The relative positions of the two fluorine atoms will dictate the stability of the resulting fragment ions. For instance, 2,4-difluorophenylacetic acid will exhibit fragmentation patterns influenced by both fluorine atoms.

Key Fragmentation Pathways:

-

Loss of -COOH: This remains a primary fragmentation pathway, leading to a difluorobenzyl cation.

-

Loss of HF: The potential for HF loss increases with the number of fluorine atoms.

-

Ring Cleavage: With increased fluorination, fragmentation of the aromatic ring itself may become more prevalent.

Table 2: Predicted Major Fragment Ions for a Difluorophenylacetic Acid Isomer (e.g., 2,4-Difluorophenylacetic Acid)

| Fragment Ion | Proposed Structure | m/z |

| [M]+ | C8H6F2O2+ | 172 |

| [M-COOH]+ | C7H5F2+ | 127 |

| [M-H2O]+ | C8H4F2O+ | 154 |

Diagram 2: Fragmentation of Difluorophenylacetic Acid

Caption: Predicted fragmentation of difluorophenylacetic acid.

Trifluorinated Phenylacetic Acids: A Case Study of 2,4,5-Trifluorophenylacetic Acid